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Compound of Interest

Compound Name: 3-Bromopyridine-2-carboxylic Acid

Cat. No.: B021943 Get Quote

Application Note: This document provides detailed protocols for the synthesis of 3-
Bromopyridine-2-carboxylic acid, a valuable building block in pharmaceutical and

agrochemical research. The synthesis is a two-step process commencing with the bromination

of 2-picoline (2-methylpyridine) to yield 3-bromo-2-picoline, followed by the oxidation of the

methyl group to a carboxylic acid. This guide is intended for researchers, scientists, and

professionals in drug development, offering a comprehensive overview of the synthetic route,

experimental procedures, and key data points.

Introduction
3-Bromopyridine-2-carboxylic acid is a key intermediate in the synthesis of a variety of

complex organic molecules.[1] The presence of the bromine atom, the carboxylic acid, and the

pyridine ring offers multiple reaction sites for further functionalization, making it a versatile

synthon in the development of novel compounds with potential biological activity. The synthetic

pathway described herein starts from readily available 2-picoline and involves two fundamental

organic transformations: electrophilic aromatic substitution and oxidation.

Overall Reaction Scheme
Data Presentation
The following tables summarize the key quantitative data for the synthesis of 3-
Bromopyridine-2-carboxylic acid and its intermediate.
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Table 1: Physicochemical Properties of 3-Bromo-2-picoline

Property Value

Molecular Formula C₆H₆BrN

Molecular Weight 172.02 g/mol

CAS Number 38749-79-0

Density 1.495 g/mL at 25 °C[2]

Refractive Index n20/D 1.5604[2]

Physical State Liquid/Solid at room temperature[2]

Table 2: Summary of Reaction Conditions and Yields

Step Reaction
Key
Reagents

Temperatur
e

Reaction
Time

Reported
Yield

1
Bromination

of 2-Picoline

Bromine,

Aluminum

chloride

100 °C 1.5 hours 12%[3]

2

Oxidation of

3-Bromo-2-

picoline

Potassium

permanganat

e

Elevated

(reflux)
Varies

Not specified,

but generally

effective for

alkylpyridines

[4][5]

Experimental Protocols
Step 1: Synthesis of 3-Bromo-2-picoline from 2-Picoline
This protocol describes the bromination of 2-picoline using bromine and a Lewis acid catalyst.

[2][3] It is important to note that this reaction is reported to have a low yield and can produce a

mixture of isomers, with 5-bromo-2-picoline being a common byproduct that can be difficult to

separate.[6]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/pdf/An_In_Depth_Technical_Guide_to_3_Bromo_2_methylpyridine.pdf
https://www.benchchem.com/pdf/An_In_Depth_Technical_Guide_to_3_Bromo_2_methylpyridine.pdf
https://www.benchchem.com/pdf/An_In_Depth_Technical_Guide_to_3_Bromo_2_methylpyridine.pdf
https://www.chemicalbook.com/synthesis/3-bromo-2-methylpyridine.htm
https://patents.google.com/patent/US2109954A/en
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Oxidation_and_Reduction_Reactions/Oxidation_of_Organic_Molecules_by_KMnO4
https://www.benchchem.com/pdf/An_In_Depth_Technical_Guide_to_3_Bromo_2_methylpyridine.pdf
https://www.chemicalbook.com/synthesis/3-bromo-2-methylpyridine.htm
https://eureka.patsnap.com/patent-CN104945313A
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials and Reagents:

2-Picoline (2-methylpyridine)

Aluminum chloride (AlCl₃)

Bromine (Br₂)

Ice water

Concentrated hydrochloric acid (HCl)

8 M Sodium hydroxide (NaOH) solution

Diethyl ether

Saturated brine solution

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexane

Diethyl ether

Procedure:

In a fume hood, cautiously add 46.6 g of 2-picoline dropwise to 200 g of aluminum chloride in

a suitable reaction vessel.

Heat the mixture to 100 °C with continuous stirring.

While maintaining the temperature at 100 °C, add 40.0 g of bromine dropwise over a period

of 1 hour.[3]

After the addition of bromine is complete, continue to stir the mixture for an additional 30

minutes.[3]
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Cool the reaction mixture to room temperature and then carefully pour it into ice water.

Acidify the mixture with concentrated hydrochloric acid.

Wash the acidic aqueous solution with ethyl acetate to remove non-basic impurities.

Make the aqueous layer basic by adding an 8 M aqueous sodium hydroxide solution.

Extract the product with diethyl ether.

Wash the combined ether extracts with a saturated brine solution and dry over anhydrous

sodium sulfate.[2]

Filter to remove the drying agent and concentrate the solution under reduced pressure.

Purify the residue by silica gel column chromatography using a hexane-diethyl ether (10:1)

eluent to obtain 3-bromo-2-picoline as a colorless oil (yield: 5.09 g, 12%).[3]

Step 2: Synthesis of 3-Bromopyridine-2-carboxylic acid
by Oxidation of 3-Bromo-2-picoline
This protocol describes the oxidation of the methyl group of 3-bromo-2-picoline to a carboxylic

acid using potassium permanganate. While a specific protocol for this substrate is not detailed

in the provided search results, the following is a general procedure based on the well-

established oxidation of alkylpyridines.[4][5][7]

Materials and Reagents:

3-Bromo-2-picoline

Potassium permanganate (KMnO₄)

Water

Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment

Sodium bisulfite (NaHSO₃) or other reducing agent
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Hydrochloric acid (HCl)

Ethyl acetate or other suitable organic solvent for extraction

Procedure:

In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-2-picoline in

water. The reaction can be run under neutral, acidic, or basic conditions. For basic

conditions, an aqueous solution of NaOH can be used.

Heat the solution to reflux.

Slowly add a solution of potassium permanganate in water to the refluxing mixture. The

purple color of the permanganate will disappear as it is consumed. Continue the addition

until a persistent purple color is observed.

After the reaction is complete (as monitored by TLC or other suitable analytical method), cool

the mixture to room temperature.

Quench the excess potassium permanganate by adding a reducing agent such as sodium

bisulfite until the purple color disappears and a brown precipitate of manganese dioxide

(MnO₂) forms.

Filter the mixture to remove the manganese dioxide.

Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4 to

precipitate the carboxylic acid.

Cool the mixture in an ice bath to maximize precipitation.

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

If the product does not precipitate, it can be extracted from the acidified aqueous solution

with a suitable organic solvent like ethyl acetate. The organic extracts can then be dried and

the solvent evaporated to yield the crude product, which can be further purified by

recrystallization.
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Visualizations
Experimental Workflow
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Caption: Synthetic workflow for 3-Bromopyridine-2-carboxylic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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